molecular formula C12H13BrN2O2 B2676119 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide CAS No. 1396810-69-7

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2676119
CAS No.: 1396810-69-7
M. Wt: 297.152
InChI Key: LXOAGDBFETYNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. This compound features a benzamide core substituted with a bromine atom and a pyrrolidinone moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:

    Amidation: The formation of the amide bond can be accomplished by reacting the brominated benzoyl chloride with 1-methyl-5-oxopyrrolidine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the pyrrolidinone ring can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the carbonyl group.

    Oxidation: Potassium permanganate in an aqueous medium can oxidize the methyl group to a carboxyl group.

Major Products

    Methoxy-substituted Benzamide: Formed through nucleophilic substitution.

    Hydroxyl-substituted Pyrrolidinone: Formed through reduction.

    Carboxyl-substituted Pyrrolidinone: Formed through oxidation.

Scientific Research Applications

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolidinone moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.

    2-fluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide: Similar structure but with a fluorine atom instead of bromine.

    2-iodo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

IUPAC Name

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-15-7-8(6-11(15)16)14-12(17)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOAGDBFETYNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.